2-(3,4-Dimethylphenyl)-5-methylpyridine
Description
2-(3,4-Dimethylphenyl)-5-methylpyridine is a substituted pyridine derivative characterized by a pyridine ring with a methyl group at the 5-position and a 3,4-dimethylphenyl substituent at the 2-position. Its molecular formula is C₁₄H₁₅N, and the compound exhibits moderate lipophilicity due to the electron-donating methyl groups on both the pyridine and phenyl moieties .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methylpyridine |
InChI |
InChI=1S/C14H15N/c1-10-4-7-14(15-9-10)13-6-5-11(2)12(3)8-13/h4-9H,1-3H3 |
InChI Key |
WGCICWSBXSMLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Reported Preparation Routes
2.2.1. Halogenation and Chlorination of Methylpyridines
A relevant precursor, 2-chloro-5-methylpyridine, can be prepared by chlorination of 2-oxo-5-methyl-5,6-dichloropiperidine using chlorinating agents such as phosphorus oxychloride or phosgene in high-boiling solvents like toluene or trichlorobenzene at elevated temperatures (80–130 °C). This process yields 2-chloro-5-methylpyridine, which can serve as a substrate for further coupling reactions to install the 3,4-dimethylphenyl group.
| Parameter | Details |
|---|---|
| Starting material | 2-oxo-5-methyl-5,6-dichloropiperidine |
| Chlorinating agent | Phosphorus oxychloride or phosgene |
| Solvent | Toluene, xylene, chlorobenzene, 1,2,4-trichlorobenzene |
| Temperature | 80–130 °C (optimal ~120 °C) |
| Reaction time | 1–2 h addition + 5–6 h hold |
| Yield | High, optimized by excess chlorinating agent |
2.2.2. Hydroxymethylation and Chloromethylation of Methylpyridines
Hydroxymethylation of methylpyridine derivatives can be achieved by reaction with acetic anhydride and acetic acid under reflux, followed by hydrolysis and extraction to obtain 2-hydroxymethyl derivatives. Subsequent chlorination using triphosgene in toluene at low temperatures (0–10 °C) converts hydroxymethyl groups to chloromethyl groups, yielding intermediates such as 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine hydrochloride with high purity and yield.
| Step | Conditions | Outcome |
|---|---|---|
| Hydroxymethylation | Acetic anhydride, acetic acid, 85–95 °C, 15–16 h | 2-hydroxymethyl substituted pyridine |
| Hydrolysis | NaOH, pH 12–13, 55 °C, 2 h | Hydrolysis of acetylated intermediate |
| Chlorination | Triphosgene, toluene, 0–10 °C | 2-chloromethyl substituted pyridine hydrochloride |
2.2.3. Cross-Coupling to Install 3,4-Dimethylphenyl Group
Though no direct patent or article explicitly details the coupling of 2-chloro-5-methylpyridine with 3,4-dimethylphenyl boronic acid, it is standard synthetic practice to employ Suzuki coupling under palladium catalysis for such C–C bond formation. Typical conditions include:
- Pd(PPh3)4 or Pd(dppf)Cl2 as catalyst.
- Base such as K2CO3 or NaOH.
- Solvent system: aqueous-organic mixtures (e.g., toluene/water or dioxane/water).
- Heating at 80–110 °C for several hours.
This method efficiently installs the 3,4-dimethylphenyl substituent at the 2-position of 5-methylpyridine derivatives.
Data Table Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethylphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The compound’s uniqueness lies in its substitution pattern, which distinguishes it from other pyridine derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Pyridine Derivatives
Analysis of Substituent Positions and Electronic Effects
Methyl Group Positioning :
- In this compound, the 5-methyl group on the pyridine ring and the 3,4-dimethylphenyl group create steric bulk while donating electrons, enhancing lipophilicity. This contrasts with 2,5-dimethylpyridine , where methyl groups at positions 2 and 5 increase steric hindrance but lack an aromatic substituent .
- 2-Methyl-3-phenylpyridine features a phenyl group at C3, extending conjugation but with different steric effects compared to the meta/para-dimethylphenyl group in the target compound .
Fused Ring Systems: The pyrido-pyrimidinone derivative (C₂₀H₂₂N₄O) in shares the 3,4-dimethylphenyl group but incorporates a fused pyrimidinone ring and a piperazine moiety. This increases molecular weight and introduces hydrogen-bonding capability, likely improving aqueous solubility compared to the target compound .
Physicochemical Properties (Inferred)
While experimental data (e.g., melting points, logP) are unavailable in the provided evidence, substituent effects allow reasonable inferences:
- Lipophilicity : The 3,4-dimethylphenyl group contributes to higher lipophilicity than simpler derivatives like 2-methylpyridine or 2,5-dimethylpyridine . This may reduce aqueous solubility but improve membrane permeability .
- Basicity : The pyridine nitrogen’s basicity is likely reduced compared to 2-methylpyridine due to electron-donating methyl groups, which delocalize the lone pair on nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
